molecular formula C15H16N2O3S B6695061 Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate

Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate

Cat. No.: B6695061
M. Wt: 304.4 g/mol
InChI Key: FVXNGVVQKGQPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate is a complex organic compound featuring a thiazole ring, a phenyl group, and a methyl ester functional group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as methanesulfonic acid under reflux .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate is unique due to its specific combination of a thiazole ring and a phenylpropanoate moiety, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-13(9-21-17-10)14(18)16-8-12(15(19)20-2)11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXNGVVQKGQPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C(=O)NCC(C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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